molecular formula C18H26N2O3 B4527391 3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one

3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one

Cat. No.: B4527391
M. Wt: 318.4 g/mol
InChI Key: AAUMKZRBQXNTAC-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one is a complex organic compound that features a piperidinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylpropyl Group: This step might involve alkylation reactions using phenylpropyl halides.

    Attachment of the Oxazolidinylmethyl Group: This can be done through nucleophilic substitution reactions.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The piperidinone core can be reduced to form piperidine derivatives.

    Substitution: The oxazolidinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible applications in drug development due to its complex structure.

    Industry: Could be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The oxazolidinylmethyl group could play a role in binding interactions, while the piperidinone core might be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)piperidin-2-one: Lacks the phenylpropyl group.

    1-(3-Phenylpropyl)piperidin-2-one: Lacks the oxazolidinylmethyl and hydroxyl groups.

Uniqueness

The presence of both the oxazolidinylmethyl and phenylpropyl groups in 3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one makes it unique compared to its simpler analogs

Properties

IUPAC Name

3-hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-17-18(22,15-20-13-6-14-23-20)10-5-12-19(17)11-4-9-16-7-2-1-3-8-16/h1-3,7-8,22H,4-6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUMKZRBQXNTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)(CN3CCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one
Reactant of Route 2
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3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one
Reactant of Route 3
3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one
Reactant of Route 4
3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one
Reactant of Route 6
3-Hydroxy-3-(1,2-oxazolidin-2-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one

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